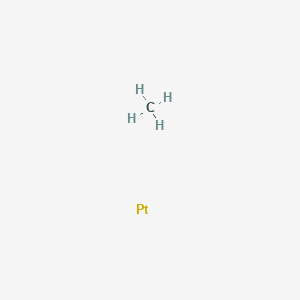
Platinum carbon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of platinum charcoal typically involves the impregnation of activated carbon with a platinum precursor, such as chloroplatinic acid. The process includes the following steps :
Dissolution: Chloroplatinic acid is dissolved in water.
Impregnation: Activated carbon is added to the solution, allowing the platinum precursor to adsorb onto the carbon surface.
Reduction: The impregnated carbon is then treated with a reducing agent, such as hydrazine hydrate, to convert the platinum precursor to metallic platinum.
Drying: The resulting platinum charcoal is filtered, washed, and dried.
Industrial Production Methods: In industrial settings, the preparation of platinum charcoal may involve additional steps to ensure uniform distribution and optimal loading of platinum on the carbon support. Techniques such as ultrasonic spray pyrolysis and microwave irradiation can be used to enhance the properties of the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: Platinum carbon is known for its catalytic properties and is involved in various types of reactions, including:
Hydrogenation: Reduction of carbonyl compounds, nitro compounds, and nitriles to produce alcohols, amines, and saturated hydrocarbons.
Oxidation: Oxidation of alcohols to aldehydes and ketones.
Hydrosilylation: Formation of silicon-carbon bonds by adding silicon hydrides to alkenes and alkynes.
Common Reagents and Conditions:
Hydrogenation: Typically conducted under hydrogen gas at elevated pressures and temperatures.
Oxidation: Often performed using oxygen or air as the oxidant, sometimes in the presence of additional co-catalysts.
Hydrosilylation: Requires silicon hydrides and is usually carried out at moderate temperatures.
Major Products:
Hydrogenation: Alcohols, amines, and saturated hydrocarbons.
Oxidation: Aldehydes and ketones.
Hydrosilylation: Silicon-carbon bonded compounds.
Wissenschaftliche Forschungsanwendungen
Platinum carbon has a wide range of applications in scientific research, including :
Chemistry: Used as a catalyst in organic synthesis for hydrogenation, oxidation, and hydrosilylation reactions.
Biology: Employed in the study of enzyme mimetics and biochemical pathways.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in fuel cells, particularly direct methanol fuel cells, due to its excellent electrocatalytic properties.
Wirkmechanismus
The catalytic activity of platinum charcoal is attributed to the high surface area of activated carbon, which provides a large number of active sites for reactions to occur. Platinum atoms on the carbon surface facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates . The specific mechanism varies depending on the reaction type but generally involves the formation of intermediate species on the platinum surface, which then undergo further transformation to yield the final products.
Vergleich Mit ähnlichen Verbindungen
Palladium on carbon: Another widely used catalyst with similar applications in hydrogenation and oxidation reactions.
Rhodium on carbon: Known for its effectiveness in hydrogenation and hydroformylation reactions.
Ruthenium on carbon: Used in hydrogenation and Fischer-Tropsch synthesis.
Uniqueness: Platinum carbon is unique due to its high catalytic activity and stability under a wide range of reaction conditions. It is particularly valued for its ability to catalyze reactions at lower temperatures and pressures compared to other metal catalysts .
Eigenschaften
Molekularformel |
CH4Pt |
|---|---|
Molekulargewicht |
211.13 g/mol |
IUPAC-Name |
methane;platinum |
InChI |
InChI=1S/CH4.Pt/h1H4; |
InChI-Schlüssel |
VCRYGHPVKURQMM-UHFFFAOYSA-N |
Kanonische SMILES |
C.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















